molecular formula C10H10N2O2 B033939 Methyl 2-methyl-2H-indazole-3-carboxylate CAS No. 109216-61-7

Methyl 2-methyl-2H-indazole-3-carboxylate

Cat. No.: B033939
CAS No.: 109216-61-7
M. Wt: 190.2 g/mol
InChI Key: HNLOSGZWYFSRAU-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methyl-2H-indazole-3-carboxylate typically involves the esterification of 2-methyl-2H-indazole-3-carboxylic acid. One common method includes the reaction of indole with bromoacetic acid to form indole-3-acetic acid, which is then esterified to produce 2-methyl-2H-indazole-3-ethyl ester. This ester is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-2H-indazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-methyl-2H-indazole-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-methyl-2H-indazole-3-carboxylic acid
  • Methyl 2H-indazole-3-carboxylate
  • Ethyl 2-methyl-2H-indazole-3-carboxylate

Comparison: Methyl 2-methyl-2H-indazole-3-carboxylate is unique due to its specific methyl and ester functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 2-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-9(10(13)14-2)7-5-3-4-6-8(7)11-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLOSGZWYFSRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470144
Record name Methyl 2-methylindazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109216-61-7
Record name Methyl 2-methyl-2H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109216-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methylindazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl indazole-3-carboxylate (3.71 g, 21.1 mmol) was dissolved in DMF (40 ml). To the resulting solution was added sodium hydride (60% in oil, 1.01 g, 25.3 mmol) in portions under stirring at 0° C. The reaction mixture was stirred at the same temperature for 30 minutes. Methyl iodide (1.57 ml, 25.3 mmol) was added to the mixture. The resulting mixture was stirred at the same temperature for 30 minutes. A saturated aqueous solution of ammonium chloride was added and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (3:1, v/v) eluate fractions, methyl 2-methylindazole-3-carboxylate (1.62 g, 26%) was obtained as a pale yellow solid.
Quantity
3.71 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
1.57 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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